molecular formula C25H22FN3O B2922597 1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 883646-47-7

1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2922597
CAS No.: 883646-47-7
M. Wt: 399.469
InChI Key: QWTLVSQMASEJMX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H22FN3O and its molecular weight is 399.469. The purity is usually 95%.
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Scientific Research Applications

Discovery and Characterization of Novel Agonists

A study identified kinase inhibitors with potential as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the list of potential kinase off-targets to include understudied G protein–coupled receptors, suggesting a new avenue for therapeutic research (Sato et al., 2016).

Tuning Electronic Properties for OLEDs

Research on heteroleptic Ir(III) carbene complexes, including compounds related to 1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, focused on tuning electronic structures and photophysical properties for potential applications in OLEDs. The study found that variations in ligands can significantly influence emission spectra and quantum yield, highlighting the potential for these compounds in electronic devices (Liu et al., 2014).

Optimization of Benzimidazole Carboxamide Inhibitors

An optimization study of benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors led to the identification of highly potent and efficacious inhibitors. This research underlines the potential of such compounds in cancer therapy, particularly in enhancing the effectiveness of existing treatments (Penning et al., 2010).

Development of Transparent Polyimides

A study on the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines, which could be related to the compound , emphasized their high refractive indices and small birefringences. Such materials show promise for advanced optical applications due to their good thermomechanical stabilities (Tapaswi et al., 2015).

Synthesis of Polybenzimidazoles

Research on the synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions highlighted the potential of these polymers in various high-performance applications. The study demonstrates the versatility and adaptability of benzimidazole derivatives in creating materials with desirable thermal and mechanical properties (Harris et al., 1993).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-5-4-6-18(13-17)15-29-23-8-3-2-7-22(23)27-25(29)19-14-24(30)28(16-19)21-11-9-20(26)10-12-21/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTLVSQMASEJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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